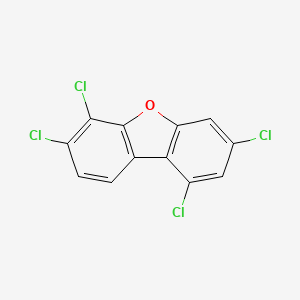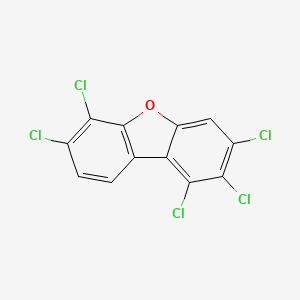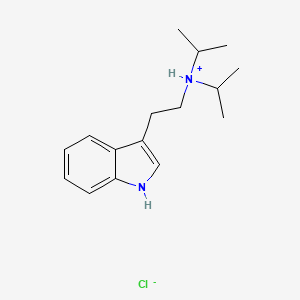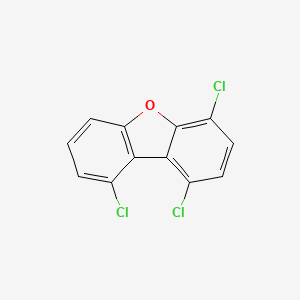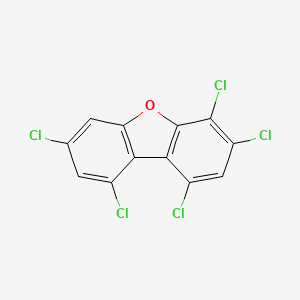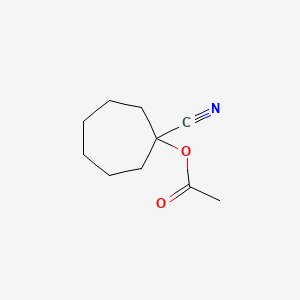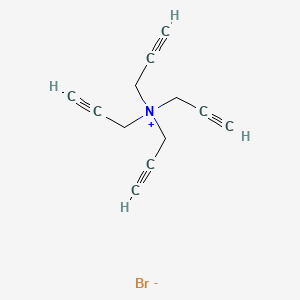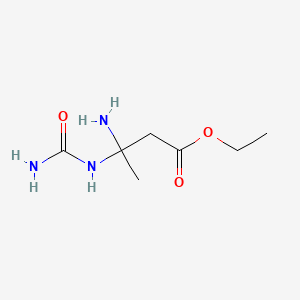![molecular formula C20H23N3 B1345225 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918479-51-3](/img/structure/B1345225.png)
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
Overview
Description
“3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was synthesized by a bromine atom nucleophilic substitution reaction . The structure of the obtained benzanthrone derivative was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Molecular Structure Analysis
The structure of a similar compound, “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one”, was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis
The synthesis of “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one” involved a bromine atom nucleophilic substitution reaction .Scientific Research Applications
Hepatitis C Virus Inhibition
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, which share a similar structure to the compound , have been identified as effective inhibitors of the Hepatitis C Virus (HCV). These compounds have shown promise in blocking HCV replication by acting on the virus entry stage, with potential for single or combination therapeutic applications (Jiang et al., 2020).
Antiviral and Antimicrobial Activities
Urea and Thiourea derivatives of Piperazine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and antimicrobial activities. Certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
PD-1/PD-L1 Inhibition for Cancer Therapy
A series of derivatives including 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile have shown inhibitory activity on the PD-1/PD-L1 interaction, which is significant in cancer therapy. These compounds can interact with PD-L1, suggesting their potential as inhibitors of the PD-1/PD-L1 signaling pathway (Narva et al., 2020).
Antibacterial and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent antibacterial efficacies and biofilm inhibition activities. They also show inhibitory activities against MurB enzyme, which is significant in addressing antibiotic resistance (Mekky & Sanad, 2020).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide compounds have been studied for their luminescent properties and photo-induced electron transfer (PET) processes. These properties are of interest in the development of pH probes and sensors (Gan et al., 2003).
Reactivity Properties and Adsorption Behavior
The reactivity properties and adsorption behavior of compounds with structures similar to 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile, like 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione, have been investigated. This research helps in understanding the stability and interaction of such compounds with biological systems (Al-Ghulikah et al., 2021).
Design and Synthesis as HCV Entry Inhibitors
The design and synthesis of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives as HCV entry inhibitors have been explored. These compounds have shown high potency against HCV, indicating their potential as antiviral therapeutic agents (Wang et al., 2022).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to interact with various biological targets such as dopamine and serotonin receptors .
Mode of Action
Compounds with similar structures have been reported to exhibit their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial and antipsychotic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLLNLEUJZWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635970 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918479-51-3 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

